molecular formula C14H18FNO5S2 B2468035 4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride CAS No. 1607294-35-8

4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride

Cat. No. B2468035
CAS RN: 1607294-35-8
M. Wt: 363.42
InChI Key: MBMATTFVHFTXRV-UHFFFAOYSA-N
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Description

AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride is a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Da . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-[(Cyclopropylamino)sulfonyl]benzenesulfonyl chloride, has been reported. Its empirical formula is C9H10ClNO4S2 and it has a molecular weight of 295.76 .


Physical And Chemical Properties Analysis

Benzenesulfonyl chloride, a related compound, is a liquid that appears colorless and has a pungent odor . Its melting point ranges from 13 - 15 °C .

Scientific Research Applications

Fluoride in Environmental and Health Research

  • Environmental Impact and Health Effects of Fluoride : Research highlights the widespread presence of fluoride in the environment and its dual role as both beneficial in low concentrations and potentially harmful in excess. Fluoride's effects on human health, including its controversial role in water fluoridation and potential for causing adverse effects like dental and skeletal fluorosis, have been extensively studied. The need for global reconsideration of artificial water fluoridation practices and the importance of identifying safe levels of fluoride exposure are emphasized (Peckham & Awofeso, 2014).

  • Applications in Defluoridation Techniques : The development and evaluation of various defluoridation methods, especially adsorption techniques, underscore fluoride's significance in environmental science. Research on materials and processes for fluoride removal from water addresses both the technological aspects and the health implications of fluoride contamination, highlighting the balance between benefiting from fluoride's positive effects and mitigating its risks (Habuda-Stanić et al., 2014).

  • Fluoride in Industrial and Pharmaceutical Applications : Studies on the metabolic and pharmaceutical aspects of fluorinated compounds, including their synthesis, application, and the role of fluorine in enhancing the properties of pharmaceuticals, reflect the compound's importance in drug design and development. The stability, reactivity, and potential environmental impact of fluorinated compounds are critical areas of ongoing research, with implications for the design of safer and more effective pharmaceuticals and materials (Johnson et al., 2020).

Mechanism of Action

AEBSF is targeted to covalently modify the hydroxyl of serine residues, where it causes an additional 183.0354 Da to be added to each modified residue . Both AEBSF and PMSF are sulfonyl fluorides and are sulfonylating agents . Sulfonyl fluorides act by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative .

Safety and Hazards

Benzenesulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-(3-cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5S2/c15-23(20,21)13-7-5-11(6-8-13)16-14(17)9-10-22(18,19)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMATTFVHFTXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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